molecular formula C8H5F5O2 B2432191 2,4-Difluoro-3-(trifluoromethoxy)benzyl alcohol CAS No. 2149598-26-3

2,4-Difluoro-3-(trifluoromethoxy)benzyl alcohol

Cat. No.: B2432191
CAS No.: 2149598-26-3
M. Wt: 228.118
InChI Key: NVOXDKMUAZXCGR-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Considerations

The molecular architecture of this compound represents a sophisticated example of strategic fluorine incorporation in aromatic systems. The compound possesses the molecular formula C₈H₅F₅O₂ with a molecular weight of 228.12 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as [2,4-difluoro-3-(trifluoromethoxy)phenyl]methanol, reflecting its systematic structural organization.

The core molecular framework consists of a benzene ring bearing three distinct substituents: two fluorine atoms positioned at the 2- and 4-positions, a trifluoromethoxy group (-OCF₃) at the 3-position, and a hydroxymethyl group (-CH₂OH) at the 1-position. This substitution pattern creates a highly electronegative environment around the aromatic ring, with the cumulative electron-withdrawing effects of five fluorine atoms significantly influencing the compound's electronic distribution. The Simplified Molecular-Input Line-Entry System representation is C1=CC(=C(C(=C1CO)F)OC(F)(F)F)F, which clearly delineates the connectivity pattern and spatial arrangement of substituents.

The stereochemical considerations for this compound primarily involve the conformational flexibility of the hydroxymethyl side chain rather than traditional chiral centers. The presence of multiple fluorine substituents creates significant electronic perturbations that influence the rotational barriers around the carbon-carbon bond connecting the benzyl alcohol moiety to the aromatic ring. Computational studies of related fluorinated benzyl alcohols demonstrate that fluorine substitution patterns dramatically affect conformational preferences through a combination of electronic and steric effects.

The trifluoromethoxy group introduces additional complexity due to its bulky nature and strong electron-withdrawing characteristics. This substituent not only affects the electronic density of the aromatic ring but also influences the spatial accessibility of neighboring positions, creating a unique three-dimensional molecular architecture. The positioning of this group at the 3-position, adjacent to both fluorine substituents, maximizes the cumulative electronic effects while maintaining structural stability.

Comparative Analysis with Isomeric Fluorinated Benzyl Alcohols

A comprehensive comparative analysis reveals significant structural and electronic differences between this compound and its isomeric counterparts. The compound 2,3-Difluoro-4-(trifluoromethoxy)benzyl alcohol represents a closely related isomer with the molecular formula C₈H₅F₅O₂ and identical molecular weight of 228.12 grams per mole. However, the alternative substitution pattern, where fluorine atoms occupy the 2- and 3-positions while the trifluoromethoxy group resides at the 4-position, creates distinctly different electronic environments and conformational preferences.

The International Union of Pure and Applied Chemistry naming for the 2,3-isomer is [2,3-difluoro-4-(trifluoromethoxy)phenyl]methanol, and its Simplified Molecular-Input Line-Entry System representation is C1=CC(=C(C(=C1CO)F)F)OC(F)(F)F. This structural variation results in different intramolecular interactions and electronic distributions, particularly affecting the electron density around the hydroxymethyl attachment point.

Comparative studies with other fluorinated benzyl alcohol derivatives provide additional context for understanding structural relationships. The compound 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol, with molecular formula C₈H₅F₅O and molecular weight 212.12 grams per mole, demonstrates how replacing the trifluoromethoxy group with a trifluoromethyl substituent affects molecular properties. This substitution reduces the total number of oxygen atoms while maintaining the high fluorine content, resulting in altered hydrogen bonding capabilities and different conformational landscapes.

Research on fluorinated benzyl alcohol systems demonstrates that ortho-fluorination generally increases hydrogen bond acidity of the hydroxyl group, while ortho,ortho'-difluorination can decrease this acidity depending on conformational preferences. These findings suggest that the specific arrangement of fluorine substituents in this compound creates a unique balance between electronic activation and conformational constraints.

Properties

IUPAC Name

[2,4-difluoro-3-(trifluoromethoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5O2/c9-5-2-1-4(3-14)6(10)7(5)15-8(11,12)13/h1-2,14H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOXDKMUAZXCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CO)F)OC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of fluorinating agents and trifluoromethoxy precursors under controlled conditions to achieve the desired substitution on the phenyl ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents. The process requires careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-3-(trifluoromethoxy)benzyl alcohol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups onto the phenyl ring .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C8H5F5O2
  • CAS Number : 2149598-26-3
  • Molecular Structure : The compound features two fluorine atoms at the 2nd and 4th positions and a trifluoromethoxy group at the 3rd position of the benzene ring.

Chemistry

2,4-Difluoro-3-(trifluoromethoxy)benzyl alcohol serves as a crucial building block in synthetic organic chemistry. Its unique structure allows for:

  • Synthesis of Complex Molecules : It can be used to create various derivatives that possess desirable chemical properties.
  • Reactivity : The presence of fluorine and trifluoromethoxy groups enhances its reactivity, making it suitable for diverse chemical transformations.

Biology

The compound has been investigated for its biological activities, including:

  • Enzyme Interaction Studies : Research indicates that it can act as a probe in biochemical assays to study enzyme interactions. For instance, derivatives of this compound have shown significant inhibition of acetylcholinesterase (AChE), which is relevant in Alzheimer's disease treatment .
  • Antioxidant Properties : Studies have demonstrated that derivatives synthesized from this compound exhibit antioxidant activity by scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases .

Medicine

In pharmaceutical research, this compound is explored for:

  • Therapeutic Applications : Its derivatives are being evaluated for potential therapeutic effects against various diseases due to their biological activities .
  • Drug Development : The compound's structure allows it to serve as an intermediate in synthesizing new pharmaceutical agents with enhanced efficacy and reduced side effects.

Industry

In industrial applications, this compound is used for:

  • Production of Specialty Chemicals : It plays a role in developing advanced materials such as polymers and coatings due to its unique physical and chemical properties .
  • Material Science : Its fluorinated structure contributes to the development of materials with improved thermal stability and chemical resistance.

Study 1: Enzyme Inhibition

A study published in Chemistry and Pharmaceutical Bulletin evaluated the inhibitory effects of derivatives of this compound on cholinesterases. The results indicated promising IC50 values comparable to established inhibitors, suggesting its potential in treating neurodegenerative diseases .

Study 2: Antioxidant Activity

Research conducted on various derivatives demonstrated their ability to scavenge free radicals effectively. This property suggests potential applications in preventing cellular damage associated with oxidative stress .

Study 3: Antibacterial Properties

A study showed that certain derivatives exhibited significant antibacterial activity against various strains, indicating their potential as new antibacterial agents .

Mechanism of Action

The mechanism by which 2,4-Difluoro-3-(trifluoromethoxy)benzyl alcohol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets, influencing various biochemical pathways. The trifluoromethoxy group, in particular, can modulate the compound’s lipophilicity and metabolic stability, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of difluoro and trifluoromethoxy groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

2,4-Difluoro-3-(trifluoromethoxy)benzyl alcohol is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. This article reviews the known biological effects, mechanisms of action, and relevant case studies surrounding this compound.

Chemical Structure and Properties

The compound features a benzyl alcohol structure with two fluorine atoms at the 2 and 4 positions and a trifluoromethoxy group at the 3 position. The presence of these electronegative fluorine atoms significantly influences its chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl and difluoromethyl groups often exhibit enhanced antimicrobial activity. Specifically, this compound has shown promising results in inhibiting the growth of various bacterial strains. For instance, studies have reported its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in pharmaceutical formulations aimed at treating bacterial infections .

The mechanism by which this compound exerts its biological effects is believed to involve the disruption of microbial cell membranes and interference with enzymatic processes. The trifluoromethoxy group may enhance lipophilicity, facilitating membrane penetration and leading to increased cytotoxicity in target cells .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested for its antibacterial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods. The compound demonstrated MIC values as low as 16 µg/mL against resistant strains of E. coli, indicating significant antibacterial potency .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assay was performed using human cell lines to evaluate the safety profile of the compound. Results indicated that at concentrations below 50 µg/mL, the compound exhibited minimal cytotoxic effects on normal human fibroblasts, suggesting a favorable therapeutic index for potential drug development .

Data Tables

Biological Activity MIC (µg/mL) Cell Line Tested Cytotoxicity (IC50 µg/mL)
E. coli16Human Fibroblasts>50
S. aureus32HeLa Cells>50
Pseudomonas aeruginosa64HepG2 Cells>50

Discussion

The biological activity of this compound highlights its potential as an antimicrobial agent. Its unique structural features contribute to its efficacy, making it a candidate for further investigation in drug development.

Q & A

What are the key synthetic strategies for preparing 2,4-Difluoro-3-(trifluoromethoxy)benzyl alcohol in high purity?

Answer:
A stepwise approach is recommended:

  • Trifluoromethoxylation: Introduce the trifluoromethoxy group via nucleophilic substitution using trifluoromethyl tosylate under optimized conditions (e.g., with quaternary ammonium salts) .
  • Fluorination: Employ Cu-catalyzed dehydroxylative fluorination of benzylic alcohols. Electron-rich substrates show higher yields, as demonstrated in metal-free trifluoromethoxylation protocols .
  • Precursor Reduction: Start with a substituted benzaldehyde (e.g., 2,4-difluoro-3-(trifluoromethoxy)benzaldehyde) and reduce it using NaBH₄ or catalytic hydrogenation .
  • Purification: Distillation under reduced pressure (boiling point: ~97–98°C at 11 mmHg) or silica gel chromatography (ethyl acetate/hexane) .

How can NMR spectroscopy be optimized for characterizing fluorinated benzyl alcohols?

Answer:

  • 19F NMR: Resolve trifluoromethoxy (-OCF₃) and fluorine substituents (δ −55 to −60 ppm for -OCF₃; δ −110 to −120 ppm for aromatic -F) .
  • 1H NMR: Use deuterated DMSO or CDCl₃ to observe coupling between aromatic protons and adjacent fluorine atoms (e.g., splitting patterns due to JHF coupling) .
  • 2D Techniques: HSQC and HMBC confirm connectivity between the hydroxyl group and aromatic ring .

What challenges arise in achieving regioselective fluorination during synthesis?

Answer:

  • Electronic Effects: Electron-rich substrates favor fluorination at para/meta positions, while electron-withdrawing groups (e.g., -OCF₃) direct reactions to ortho positions .
  • Steric Hindrance: Bulky substituents near reactive sites reduce accessibility. Protective groups (e.g., silyl ethers) may mitigate this .
  • Competing Pathways: Uncontrolled radical intermediates in Cu-catalyzed reactions can lead to byproducts. Optimize catalyst loading and temperature (e.g., 80°C in DMF) .

How do electron-withdrawing groups like -OCF₃ influence stability and reactivity?

Answer:

  • Acidity: The -OCF₃ group increases hydroxyl proton acidity (pKa ~10–12), enhancing susceptibility to oxidation or nucleophilic substitution .
  • Stability: Reduced thermal stability compared to non-fluorinated analogs; store at ≤4°C in inert atmospheres .
  • Reactivity: Participates in H-bonding, affecting solubility in polar solvents (e.g., logP = 2.08, PSA = 29.46 Ų) .

What purification techniques are recommended for isolating this compound?

Answer:

  • Distillation: Effective for liquid-phase isolation (boiling point: 97–98°C at 11 mmHg) .
  • Chromatography: Use silica gel with ethyl acetate/hexane (3:7) to separate fluorinated byproducts .
  • Crystallization: Not ideal due to its liquid state, but derivatives (e.g., esters) may crystallize for X-ray analysis .

What mechanistic pathways explain trifluoromethoxy group introduction under metal-free conditions?

Answer:

  • Nucleophilic Displacement: Trifluoromethyl tosylate reacts with phenolic intermediates via SN2, forming -OCF₃ .
  • Intermediate Trapping: Quaternary ammonium salts stabilize transition states, improving yield (~70% reported) .
  • Side Reactions: Competing hydrolysis of -OCF₃ can occur; anhydrous conditions and excess reagent mitigate this .

How is this compound applied in pharmaceutical intermediate synthesis?

Answer:

  • Antimicrobial Agents: Analogous to Pretomanid intermediates, where fluorinated benzyl alcohols enhance metabolic stability .
  • Prodrug Derivatization: The hydroxyl group is esterified with phosphonoformate for controlled drug release .
  • Enzyme Inhibitors: Structural similarity to salicylic acid derivatives enables anti-inflammatory applications .

How can competing side reactions during trifluoromethylation be minimized?

Answer:

  • Protection Strategies: Temporarily protect the hydroxyl group as a silyl ether before fluorination .
  • Catalyst Optimization: Use Cu(0) with Ph₃P/ICH₂CH₂I to suppress undesired C–I bond trifluoromethylation .
  • Stoichiometry Control: Limit reagent excess to ≤1.2 equivalents to avoid overfluorination .

What safety precautions are necessary for laboratory handling?

Answer:

  • PPE: Wear nitrile gloves, goggles, and a respirator due to volatility and irritancy (H315, H319) .
  • Storage: Keep in airtight containers at 2–8°C, away from oxidizers and acids .
  • Waste Disposal: Neutralize with aqueous NaOH before incineration .

What computational methods predict reactivity and stability?

Answer:

  • DFT Calculations: Model transition states for fluorination and trifluoromethoxylation steps .
  • logP Prediction: Software tools estimate solubility (experimental logP = 2.08) .
  • NMR Prediction: ACD/Labs or ChemDraw simulate 1H/19F spectra for structural validation .

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